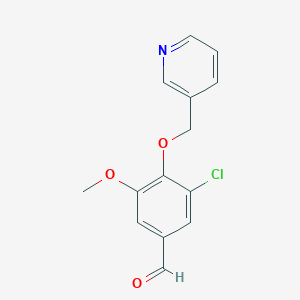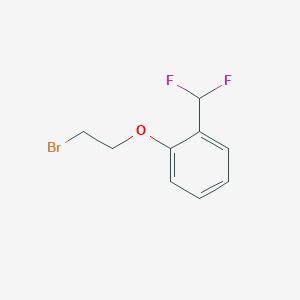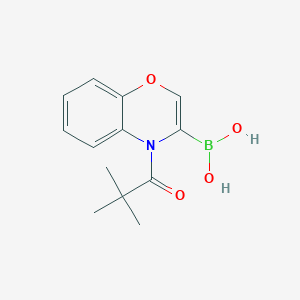
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid is a complex organic compound that features a benzoxazine ring fused with a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid typically involves multiple steps, starting with the preparation of the benzoxazine ring. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the dimethylpropanoyl moiety can be reduced to form alcohols.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
科学的研究の応用
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition. The benzoxazine ring can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-(2,2-Dimethylpropanoyl)benzoic acid: Shares the dimethylpropanoyl group but lacks the benzoxazine and boronic acid functionalities.
2,2-Dimethylpropanoic acid: A simpler compound with only the dimethylpropanoyl group.
{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid: Contains a thiazole ring instead of a benzoxazine ring.
Uniqueness
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid is unique due to the combination of the benzoxazine ring and boronic acid group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development in various fields.
特性
分子式 |
C13H16BNO4 |
|---|---|
分子量 |
261.08 g/mol |
IUPAC名 |
[4-(2,2-dimethylpropanoyl)-1,4-benzoxazin-3-yl]boronic acid |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)12(16)15-9-6-4-5-7-10(9)19-8-11(15)14(17)18/h4-8,17-18H,1-3H3 |
InChIキー |
XQSKLUZQSOLPCS-UHFFFAOYSA-N |
正規SMILES |
B(C1=COC2=CC=CC=C2N1C(=O)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


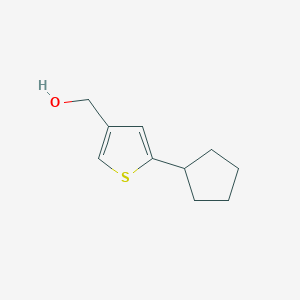

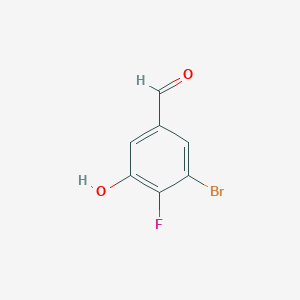

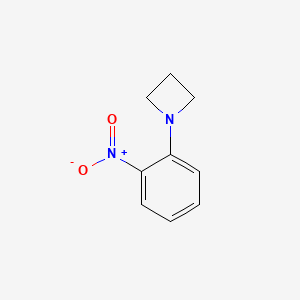
![1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14866614.png)
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl](/img/structure/B14866628.png)
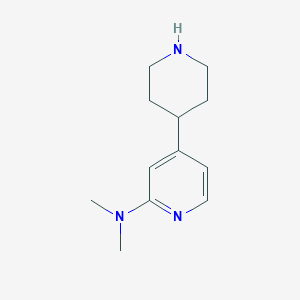
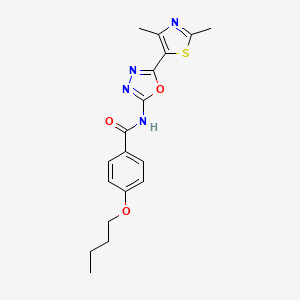
![(4-cyclohexylpiperazin-1-yl)[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B14866644.png)


